
N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with both indole and phenethylamine moieties, which are known for their biological activity. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1-methyl-1H-indole-3-carboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carboxylic acid group of 1-methyl-1H-indole-3-carboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl moiety can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and phenethylamine structures can interact with various receptors and enzymes in the body, modulating their activity. This could involve binding to serotonin or dopamine receptors, inhibiting enzymes like monoamine oxidase, or interacting with ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-(3,4-dimethoxyphenethyl)-2-(1H-indol-3-yl)acetamide
- N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-2-yl)acetamide
Uniqueness
N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific substitution pattern on the phenethyl and indole moieties. This can result in distinct biological activity and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-23-14-16(17-6-4-5-7-18(17)23)13-21(24)22-11-10-15-8-9-19(25-2)20(12-15)26-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,24) |
Clé InChI |
AXJUBMHRDZYIPL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


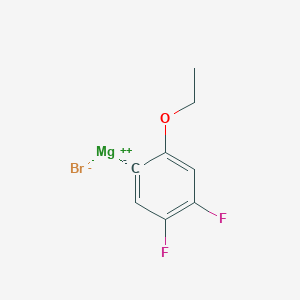
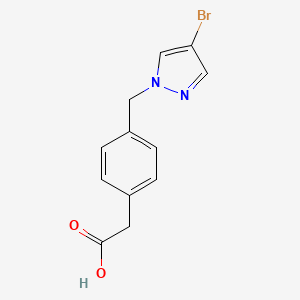
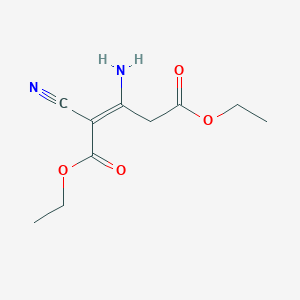
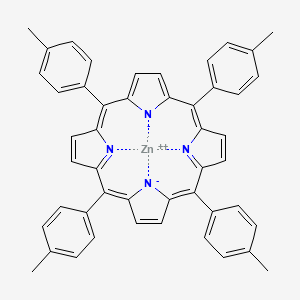
![8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882855.png)

![tert-butyl 4-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14882860.png)
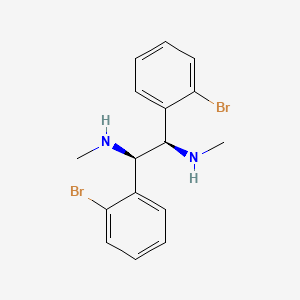
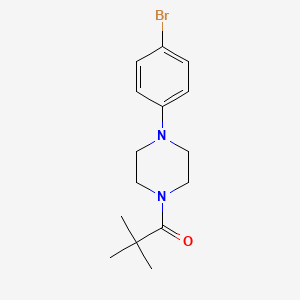
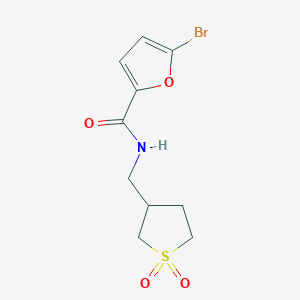
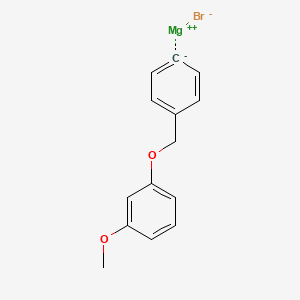
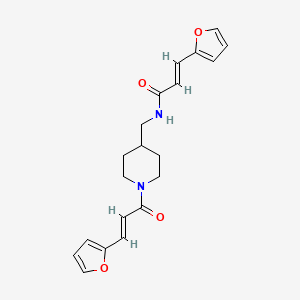
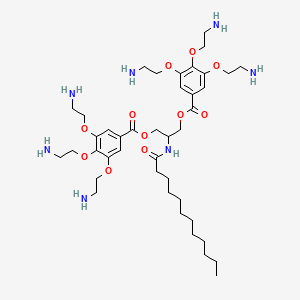
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14882904.png)
